1,3-Benzodioxol-4-ol
Overview
Description
1,3-Benzodioxol-4-ol is an organic compound with the molecular formula C7H6O3 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid and is widely found in plant products . It has shown potent antioxidant and antibacterial activities . It has been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxol-4-ol consists of a benzodioxole ring with a hydroxyl group attached to the 4-position . The molecular weight is 138.121 Da .Physical And Chemical Properties Analysis
1,3-Benzodioxol-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 239.0±29.0 °C at 760 mmHg, and a flash point of 98.4±24.3 °C . It has a molar refractivity of 34.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 99.0±3.0 cm3 .Scientific Research Applications
Anticancer and Antibacterial Agents
1,3-Benzodioxol-4-ol derivatives have been synthesized and evaluated for their potential in treating cancer and bacterial infections. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives, including 1,3-Benzodioxol-4-ol, which demonstrated significant anticancer and antibacterial potency. Notably, compound 3c exhibited greater anticancer and antibacterial activity than standard reference compounds, while compound 5b showed the highest DNA binding capacity (Gupta et al., 2016).
Synthesis and Structural Analysis
The synthesis of 1,3-Benzodioxol-4-ol and its structural characteristics have been a topic of study. Li Yu (2006) detailed the synthesis process of 1,3-Benzodioxole, an important medicinal intermediate, from catechol, achieving an overall yield of 57.2% and confirming the structure through infrared and nuclear magnetic resonance (Li Yu, 2006).
Applications in Polymerization
1,3-Benzodioxol-4-ol derivatives have applications in polymer science. Kumbaraci et al. (2012) synthesized a derivative of 1,3-benzodioxole that acted as a photoinitiator for free radical polymerization, demonstrating its effectiveness in releasing compounds necessary for initiating polymerization upon irradiation (Kumbaraci et al., 2012).
Enzyme Inhibition
Sesamol, a derivative of 1,3-benzodioxol-5-ol, has been studied for its inhibitory effects on enzymes. Topal (2019) found that sesamol exhibited non-competitive inhibition for acetylcholinesterase and α-glycosidase enzymes, showing effective inhibition at low concentrations (Topal, 2019).
Antitumor Activity
The antitumor activity of 1,3-benzodioxol-4-ol derivatives has also been explored. Micale et al. (2002) synthesized a series of 1,3-benzodioxole derivatives, with some exhibiting significant tumor growth inhibition activity in vitro against human tumor cell lines (Micale et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1,3-benzodioxol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKRSVTUVLURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343020 | |
Record name | 1,3-Benzodioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-4-ol | |
CAS RN |
69393-72-2 | |
Record name | 1,3-Benzodioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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